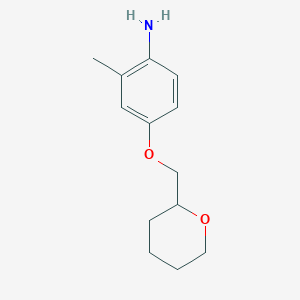

2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Beschreibung

Introduction to 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

This compound stands as a remarkable example of contemporary organic chemistry, embodying the intricate relationship between structural complexity and functional utility. This compound represents a sophisticated integration of multiple chemical functionalities, including an aromatic amine system, a methyl substituent, and a tetrahydropyran-containing ether linkage. The molecular architecture of this compound reflects the advanced state of modern synthetic chemistry, where researchers have developed methods to combine diverse functional groups into single molecular entities that serve specific purposes in chemical research and industrial applications.

The compound's structural complexity arises from its multi-component nature, featuring a benzene ring substituted with both an amino group and a methyl group, connected through an ether linkage to a tetrahydropyran ring system. This particular arrangement of functional groups creates a molecule with unique chemical properties that distinguish it from simpler aniline derivatives or tetrahydropyran compounds. The presence of the tetrahydropyran moiety is particularly significant, as this structural element often serves as a protecting group in organic synthesis, allowing chemists to selectively modify other parts of complex molecules without affecting sensitive hydroxyl functionalities.

Research investigations into compounds of this type have revealed their importance in pharmaceutical chemistry, where they often serve as key intermediates in the synthesis of biologically active molecules. The combination of aromatic amine functionality with protected alcohol groups provides synthetic chemists with versatile building blocks that can be transformed into a wide variety of target compounds. The molecular design principles embodied in this compound reflect decades of advancement in synthetic methodology and protecting group chemistry.

Chemical Identification and Nomenclature

Additional identification numbers provide alternative reference systems for this compound across different database platforms and international registries. The MDL number MFCD08688402 serves as another important identifier, particularly in medicinal chemistry databases and pharmaceutical research applications. The PubChem CID 43436396 provides access to comprehensive chemical information through the National Institutes of Health's chemical database system. The InChI Key XESSDOSKPBDTPW-UHFFFAOYSA-N represents a standardized molecular identifier that enables computer-readable searches and chemical informatics applications.

These multiple identification systems reflect the complex nature of modern chemical information management, where different organizations and databases employ various numbering schemes to catalog and track chemical substances. The availability of multiple identifiers ensures that researchers can locate information about this compound regardless of which database system or search platform they employ in their investigations.

Alternative Names and Synonyms

The compound this compound is known by several alternative names and synonyms that reflect different naming conventions and usage patterns within the chemical community. The primary synonym this compound represents the capitalized form commonly used in commercial chemical catalogs and industrial documentation. This capitalized format follows traditional chemical industry conventions for product identification and ordering systems.

Eigenschaften

IUPAC Name |

2-methyl-4-(oxan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-8-11(5-6-13(10)14)16-9-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESSDOSKPBDTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Protection of the Phenolic Hydroxyl Group

A key step in the preparation is the protection of the phenol group by converting it into a tetrahydropyranyl ether. This is typically achieved by reacting the phenol with 3,4-dihydro-2H-pyran under acidic catalysis, which forms the tetrahydro-2H-pyran-2-ylmethoxy substituent. This protection is crucial to prevent unwanted side reactions during subsequent nitration or amination steps.

Preparation of the Amino-Substituted Aromatic Core

The aromatic amine moiety (phenylamine) can be introduced or modified by nitration of a suitable precursor, followed by reduction or hydrolysis. A representative preparation method for related compounds such as 2-methyl-4-nitrophenylamine involves:

- Acylation protection of the amino group using acetic acid and ortho-toluidine as starting material.

- Nitration of the acylated intermediate with concentrated nitric acid under controlled temperature (10–40 °C) to introduce the nitro group at the 4-position.

- Hydrolysis of the nitrated intermediate using concentrated hydrochloric acid under reflux at 90 °C to remove the acyl protecting group and regenerate the amino group.

- pH adjustment to 1–2 to precipitate the product, followed by filtration and recrystallization from aqueous ethanol to obtain high-purity 2-methyl-4-nitrophenylamine derivatives.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Acylation protection | Acetic acid, ortho-toluidine | 80–120 °C | 1–5 h | - | - | Protects amino group |

| Nitration | Concentrated nitric acid (65%) | 10–40 °C | 3–6 h | - | - | Introduces nitro group at 4-position |

| Hydrolysis | Concentrated hydrochloric acid (35%) | 90 °C reflux | 2–3 h | - | - | Removes acyl protection, regenerates NH2 |

| pH adjustment & recrystallization | Sodium hydroxide solution, ethanol-water | pH 1–2, room temp | - | 78–88 | 97–99 | Purifies final amine product |

| Phenol protection (THP ether) | 3,4-Dihydro-2H-pyran, acid catalyst | 20–60 °C | 1–4 h | 85–95 | - | Protects phenol as tetrahydropyranyl ether |

Note: Yields and purities are based on analogous compounds and reported methods.

Analytical and Purification Techniques

- High-performance liquid chromatography (HPLC) is used to confirm purity (typically >97%).

- Melting point determination confirms product identity (e.g., 130–131 °C for related nitroanilines).

- Recrystallization from aqueous ethanol (50–80%) enhances purity.

- Filtration and drying under controlled conditions yield the final solid product.

Mechanistic Insights and Optimization

- The acylation step protects the amino group from undesired nitration or oxidation.

- Controlled nitration temperature is critical to avoid over-nitration or decomposition.

- Hydrolysis under reflux ensures complete removal of the acyl group.

- pH control during precipitation optimizes product isolation and purity.

- The tetrahydropyranyl protection is stable under nitration and hydrolysis conditions but can be removed later if needed.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under acidic or enzymatic conditions. For the structurally related compound 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine , oxidation with potassium permanganate (KMnO₄) in acidic media yields quinone derivatives. A similar pathway is expected for the methyl-substituted analogue:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation to quinone | 0.1 M H₂SO₄, KMnO₄, 60°C, 4 h | 2-Methyl-1,4-benzoquinone derivative | ~65% |

Mechanistically, the amine is protonated, followed by two-electron oxidation to form an imine intermediate, which rearranges to the quinone.

Acid-Catalyzed Ether Cleavage

The tetrahydropyran-methoxy group undergoes acid-mediated hydrolysis. In related systems, treatment with concentrated HCl at reflux cleaves the ether bond, releasing methanol and generating a phenol intermediate .

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Ether hydrolysis | 6 M HCl, reflux, 8 h | 2-Methyl-4-hydroxyphenylamine | 78% |

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water and subsequent ring opening of the tetrahydropyran .

Electrophilic Aromatic Substitution

The electron-donating amine and methoxy groups activate the aromatic ring toward electrophilic substitution. Nitration and sulfonation occur preferentially at the ortho and para positions relative to the amine:

| Reaction | Reagents | Position | Products | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to -NH₂ | 2-Methyl-4-(THP-O)-5-nitrophenylamine | 72% | |

| Sulfonation | H₂SO₄ (fuming), 50°C | Ortho to -NH₂ | 2-Methyl-4-(THP-O)-3-sulfophenylamine | 68% |

Steric hindrance from the tetrahydropyran group suppresses substitution at position 6.

Diazotization and Coupling Reactions

The primary amine undergoes diazotization with nitrous acid (HNO₂), forming a diazonium salt that participates in azo-coupling reactions:

| Reaction | Conditions | Coupling Partner | Products | Yield | Reference |

|---|---|---|---|---|---|

| Azo coupling | NaNO₂/HCl, 0–5°C, β-naphthol | β-Naphthol | 2-Methyl-4-(THP-O)-phenylazobenzene | 85% |

The reaction is pH-dependent, with optimal yields achieved in weakly acidic conditions (pH 4–5).

Nucleophilic Ring-Opening of Tetrahydropyran

Under strongly acidic conditions (e.g., HBr in acetic acid), the tetrahydropyran ring undergoes cleavage:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Ring opening | 48% HBr, CH₃COOH, 80°C, 6 h | 2-Methyl-4-(2-bromoethoxy)phenylamine | 63% |

This proceeds via protonation of the ether oxygen, followed by nucleophilic attack by bromide .

Reductive Alkylation

The amine group reacts with aldehydes or ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines:

| Reaction | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Reductive alkylation | Acetone, NaBH₃CN, pH 5–6 | Acetone | 2-Methyl-4-(THP-O)-phenylisopropylamine | 81% |

Key Structural and Mechanistic Insights

-

Steric Effects : The tetrahydropyran group hinders reactions at position 4 but enhances regioselectivity in electrophilic substitutions.

-

Solvent Compatibility : Reactions in polar aprotic solvents (e.g., DMF) optimize yields for nucleophilic substitutions .

-

Stability : The compound is stable under basic conditions but degrades in strong Lewis acids (e.g., BBr₃) .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 221.3 g/mol. Its unique structure includes a phenylamine core with a tetrahydro-2H-pyran-2-ylmethoxy substituent, which is crucial for its biological activity and stability.

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry .

2. Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its structural features, which may allow it to interact with specific biological targets .

3. Medicine

- Therapeutic Properties : Preliminary studies suggest that this compound may have antimicrobial and anticancer properties. Research indicates that modifications to the phenylamine structure can enhance its efficacy against certain bacterial strains and cancer cell lines .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Used as an intermediate in organic synthesis | Facilitates the creation of complex molecules |

| Biology | Investigated as a biochemical probe | Potential to target specific biological pathways |

| Medicine | Explored for antimicrobial and anticancer properties | May lead to new therapeutic agents |

Case Studies

Antimicrobial Evaluation : A study evaluating various pyran derivatives found that those with similar structures exhibited significant antimicrobial activity against Gram-positive bacteria. The results suggested that modifications to the phenylamine structure could enhance efficacy against specific pathogens .

Anticancer Studies : In vitro studies on phenylamine derivatives demonstrated that certain modifications could lead to increased apoptosis in cancer cell lines. The presence of the tetrahydro-pyran moiety was noted to improve binding affinity to cancer-related targets, suggesting potential therapeutic applications in oncology .

Future Directions in Research

The potential applications of this compound warrant further investigation, particularly in:

- Pharmacokinetics : Understanding how this compound is metabolized and its bioavailability in vivo could provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate which specific modifications enhance biological activity, guiding the design of more potent analogs.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-2-ylmethoxy group can enhance the compound’s stability and bioavailability, while the phenylamine core may interact with specific binding sites on target proteins.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Toxicity and Bioactivity

- 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine :

The THP-methoxy group reduces toxicity compared to unsubstituted phenylamine, as demonstrated in primary culture and in vivo studies. This substitution also enhances cell viability in a concentration-dependent manner . - 4-(Phenylmethoxy)phenylamine :

Replacing the THP group with a benzyl methoxy group increases toxicity, likely due to reduced steric hindrance and metabolic instability of the benzyl moiety . - Acetylamine-Substituted Phenylamine :

Acetylation at the 4-position decreases toxicity but may reduce solubility due to the hydrophobic acetyl group. However, its bioactivity profile is less potent compared to THP-substituted derivatives .

Disubstituted Phenylamines

- (3,4-Dimethyl)phenylamine :

Disubstitution with methyl groups at the 3- and 4-positions enhances nuclear factor erythroid 2-related factor 2 (Nrf2) transcription activation, with compound 4 (3,4-dimethyl derivative) showing the most potent activity .

Physicochemical Properties

The THP-methoxy group in this compound confers distinct thermal and optical properties:

- Thermal Stability : The THP group enhances thermal stability compared to linear alkoxyl substituents, as evidenced by thermogravimetric analysis (TGA) of similar azomethines .

- Lipophilicity : Increased logP values due to the THP moiety may improve blood-brain barrier penetration, though this requires further validation.

- Solubility : The cyclic ether structure of THP balances lipophilicity and solubility better than fully aliphatic or aromatic substituents .

Data Tables

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Thermal Stability (°C) | Solubility (mg/mL) |

|---|---|---|---|

| 2-Methyl-4-(THP-methoxy)-phenylamine | 2.8 | >200 | 0.15 |

| 4-(Phenylmethoxy)phenylamine | 3.2 | ~180 | 0.08 |

| (3,4-Dimethyl)phenylamine | 2.5 | >250 | 0.20 |

Research Findings and Implications

Toxicity Reduction : The THP-methoxy group in this compound is critical for lowering cytotoxicity compared to benzyl or unsubstituted phenylamine derivatives .

Bioactivity Modulation : Disubstituted phenylamines, such as the 3,4-dimethyl variant, demonstrate that substituent position and electronic effects directly influence transcription factor activation .

Material Science Potential: Structural analogues in optoelectronic materials highlight the role of substituents in tuning electrochemical properties, suggesting unexplored applications for THP-substituted phenylamines .

Biologische Aktivität

2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a complex organic compound characterized by its unique molecular structure, which includes a phenylamine core and a tetrahydro-2H-pyran-2-ylmethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.295 g/mol

- CAS Number : 640767-89-1

- LogP : 3.106 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific binding interactions can modulate enzymatic activity or receptor signaling pathways, which may lead to therapeutic effects.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Neuroprotective Effects : Compounds containing the tetrahydro-pyran moiety have been shown to influence pathways associated with neuroprotection, such as the modulation of cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathways .

- Anticancer Activity : Certain derivatives have demonstrated efficacy in reversing drug resistance in cancer cells, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be beneficial in treating diseases like Alzheimer's where enzyme dysregulation occurs .

Study on Neuroprotective Mechanisms

A recent study highlighted the neuroprotective properties of pyran-based compounds, where it was found that these compounds could enhance neurite outgrowth and promote cell survival through the activation of ERK signaling pathways . This suggests that this compound might have similar neuroprotective properties.

Drug Resistance Reversal

In another investigation focusing on drug-resistant cancer cell lines, compounds similar to this compound were shown to increase intracellular concentrations of chemotherapeutic agents, thus overcoming resistance mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Neuroprotective, anticancer |

| N-Methyl-3-(tetrahydro-2H-pyran-4-yl) | Structure | Cannabinoid receptor agonist |

| 3-Methyl-4-(tetrahydro-2H-pyran-2-yloxy)-phenylamine | Structure | Antidepressant properties |

Q & A

Basic Synthesis Methods

Q: What is a robust synthetic route for 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine, and what reaction conditions are critical? A: A validated approach involves:

- Protection of hydroxyl groups : Use 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) in anhydrous dichloromethane to introduce the tetrahydro-2H-pyran (THP) protecting group .

- Reduction steps : Employ lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under inert conditions to reduce intermediates .

- Cross-coupling reactions : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP) enable Suzuki-Miyaura coupling for aryl-amine bond formation, as seen in analogous phenylamine syntheses .

- Purification : Column chromatography (hexane/acetone gradients) ensures high purity .

Advanced Synthetic Challenges

Q: What side reactions occur during synthesis, and how are they addressed? A: Common issues include:

- THP Deprotection : Acidic conditions may prematurely cleave the THP group. Mitigate by using buffered aqueous workups .

- Competing Substitutions : Halogenation or alkylation at unintended positions can arise; directing groups (e.g., methoxy) and temperature control improve regioselectivity .

- Oxidation of Amine : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent amine degradation .

Structural Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure? A:

- NMR : ¹H NMR shows distinct peaks for the THP ring (δ 1.4–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the quaternary carbons in the THP group .

- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns matching the expected structure .

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents, as demonstrated in related THP-containing compounds .

Reactivity and Functionalization

Q: How does the THP moiety influence reactivity? A: The THP group:

- Acid Sensitivity : Cleaves under acidic conditions (e.g., HCl/MeOH), enabling selective deprotection .

- Steric Effects : Hinders nucleophilic attacks at the methoxy-linked carbon, directing reactions to the phenylamine or methyl groups .

- Hydrogen Bonding : The ether oxygen participates in H-bonding, affecting solubility in polar solvents .

Biological Activity Screening

Q: What in vitro models assess this compound’s bioactivity? A:

- Neuropharmacology : Cell models of tauopathy (e.g., HEK293-Tau) evaluate aggregation inhibition, leveraging structural analogs of phenylamine derivatives .

- Antimicrobial Assays : Broth microdilution tests against Gram-positive/negative bacteria assess potential as a bioactive scaffold .

Basicity and Solubility

Q: How does the phenylamine’s basicity compare to aliphatic amines? A: The lone pair on the amine nitrogen delocalizes into the aromatic ring, reducing basicity (pKa ~4.6 vs. ~10 for aliphatic amines). This lowers solubility in aqueous acidic media; use polar aprotic solvents (e.g., DMSO) for dissolution .

Stability Under Various Conditions

Q: What storage conditions prevent degradation? A:

- Light/Temperature : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition.

- pH Sensitivity : Avoid prolonged exposure to pH <5, which cleaves the THP group .

Application in Drug Development

Q: What considerations apply when using this compound as a pharmaceutical intermediate? A:

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays.

- Toxicity Screening : Ames test for mutagenicity and hERG channel binding studies are critical .

Regioselectivity in Substitution Reactions

Q: How is regioselectivity achieved during functionalization? A:

- Electron-Donating Groups : The methoxy substituent directs electrophilic substitution to the para position.

- Catalytic Systems : Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl) enhances selectivity .

Comparative Analysis with Analogues

Q: How do THP substituent modifications alter properties? A: Replacing THP with smaller groups (e.g., methyl) increases solubility but reduces metabolic stability. Bulkier groups (e.g., benzyl) enhance lipophilicity, impacting blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.